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Compound of Interest

Compound Name: PSB-0739

Cat. No.: B10772090 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the binding affinity of PSB-0739
for the P2Y12 receptor, a critical target in thrombosis and hemostasis. This document outlines

quantitative binding data, detailed experimental methodologies for its determination, and the

associated signaling pathways, offering a comprehensive resource for researchers in

pharmacology and drug development.

Core Data Presentation: Quantitative Binding
Affinity of PSB-0739
PSB-0739 is a potent and selective antagonist of the P2Y12 receptor.[1][2][3] Its high affinity

has been quantified through various experimental assays, with the inhibition constant (Ki) being

a key parameter.
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Parameter Value
Species/Syste
m

Assay Type Reference

Ki 24.9 nM
Human Platelet

Membranes

Radioligand

Displacement

Assay ([3H]PSB-

0413)

[1][2][3][4]

pKi 7.6 Human
Inhibition

Constant
[4]

pA2 9.8
Human P2Y12

Receptor

Competitive

Antagonist

Activity

[1][3][4]

IC50 5.4 ± 1.8 μM
THP-1 Human

Monocytic Cells

ADP-evoked

Ca2+ Response
[1][3]

Experimental Protocols
The determination of the binding affinity of PSB-0739 for the P2Y12 receptor is primarily

achieved through radioligand binding assays. Functional assays, such as the measurement of

intracellular cyclic adenosine monophosphate (cAMP) levels, further characterize its antagonist

activity.

Radioligand Displacement Binding Assay for Ki
Determination
This protocol describes a competitive binding experiment to determine the Ki value of PSB-
0739 using a radiolabeled antagonist, such as [3H]PSB-0413.

a. Materials and Reagents:

Biological Material: Human platelet membranes or membranes from cells recombinantly

expressing the human P2Y12 receptor (e.g., CHO cells).

Radioligand: [3H]PSB-0413 (a selective P2Y12 antagonist).[5][6]
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Test Compound: PSB-0739.

Non-specific Binding Control: A high concentration of a non-radiolabeled P2Y12 antagonist

(e.g., 1 mM ADP).[5]

Assay Buffer: Tris-HCl (50 mM, pH 7.5), EDTA (1 mM), MgCl2 (5 mM), NaCl (100 mM).[5]

Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.[5]

Scintillation Counter and Cocktail.

b. Methodology:

Membrane Preparation:

Prepare platelet membranes from whole blood via centrifugation and homogenization in a

cold lysis buffer.

Alternatively, use membranes from cultured cells expressing the P2Y12 receptor.

Determine the protein concentration of the membrane preparation using a standard

protein assay.

Assay Setup:

Perform the assay in a 96-well plate format.

To each well, add the following in sequence:

150 µL of the membrane preparation (approximately 20 µg of protein).[5]

50 µL of varying concentrations of the test compound (PSB-0739) or buffer for total

binding.

50 µL of the radioligand ([3H]PSB-0413) at a concentration close to its Kd (e.g., 0.030 to

50 nM).[5]
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For non-specific binding determination, add 50 µL of a saturating concentration of an

unlabeled P2Y12 antagonist.[5]

Incubation:

Incubate the plate at 25°C for 60 minutes with gentle agitation to allow the binding to reach

equilibrium.[5]

Filtration:

Terminate the incubation by rapid vacuum filtration through glass fiber filters to separate

the bound from the free radioligand.[5]

Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically

bound radioligand.[5]

Quantification:

Dry the filters and place them in scintillation vials with a suitable scintillation cocktail.

Measure the radioactivity using a liquid scintillation counter.[5]

Data Analysis:

Calculate the specific binding by subtracting the non-specific binding from the total

binding.

Plot the specific binding as a function of the logarithm of the PSB-0739 concentration.

Determine the IC50 value (the concentration of PSB-0739 that inhibits 50% of the specific

binding of the radioligand) using non-linear regression analysis.

Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 /

(1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation

constant.

Functional Assay: cAMP Measurement
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This assay assesses the functional antagonism of PSB-0739 by measuring its ability to

counteract the ADP-induced inhibition of adenylyl cyclase, thereby affecting intracellular cAMP

levels.

a. Materials and Reagents:

Biological Material: P2Y12-expressing cells (e.g., CHO cells) or human platelets.

Test Compound: PSB-0739.

Agonist: ADP or a more stable analog like 2-MeSADP.

Adenylyl Cyclase Stimulator: Forskolin or Prostaglandin E1 (PGE1).

Cell Lysis Buffer: 0.1 M HCl.[7]

cAMP Assay Kit: A commercially available kit (e.g., ELISA or HTRF-based).

b. Methodology:

Cell Preparation:

Culture P2Y12-expressing cells to an appropriate density.

On the day of the assay, harvest and resuspend the cells in a suitable stimulation buffer.

Assay Setup:

In a 96-well plate, pre-incubate the cells with varying concentrations of PSB-0739 for a

defined period (e.g., 10 minutes).[4]

Add an adenylyl cyclase stimulator (e.g., forskolin) to all wells to increase basal cAMP

levels.

Stimulate the cells with a P2Y12 agonist (e.g., 2-MeSADP).

Incubation:
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Incubate the plate for a specified time to allow for changes in cAMP levels (e.g., 5 minutes

to 3.5 hours).[4][7]

Cell Lysis and cAMP Measurement:

Terminate the reaction by adding a cell lysis buffer (e.g., 0.1 M HCl).[7]

Measure the intracellular cAMP concentration using a commercial cAMP assay kit

according to the manufacturer's instructions.

Data Analysis:

Plot the cAMP levels as a function of the PSB-0739 concentration.

Determine the IC50 value, representing the concentration of PSB-0739 that reverses 50%

of the agonist-induced inhibition of cAMP production.

Signaling Pathways and Logical Relationships
The following diagrams illustrate the P2Y12 receptor signaling pathway and the experimental

workflow for determining binding affinity.
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Caption: P2Y12 Receptor Signaling Pathway.
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Caption: Radioligand Binding Assay Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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